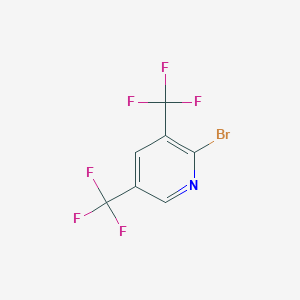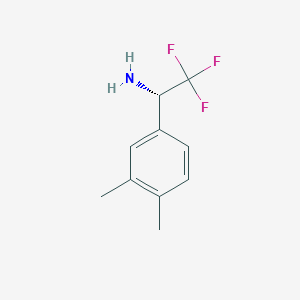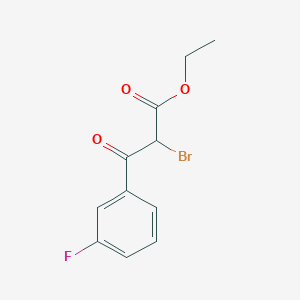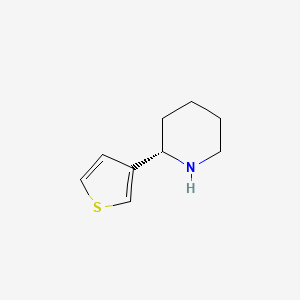
(S)-2-(Thiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Thiophen-3-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a thiophene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide, at the 3-position.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Secondary amines.
Substitution Products: Halogenated thiophenes, nucleophile-substituted thiophenes.
Scientific Research Applications
(S)-2-(Thiophen-3-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of (S)-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(Thiophen-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.
3-(Thiophen-3-yl)piperidine: A structural isomer with the thiophene group at a different position.
Thiophene-substituted piperidines: Compounds with similar structures but different substitution patterns.
Uniqueness
(S)-2-(Thiophen-3-yl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
(2S)-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m0/s1 |
InChI Key |
UHVATRZTCVVMRN-VIFPVBQESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CSC=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



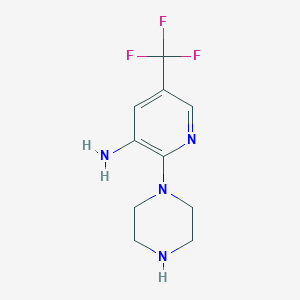
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
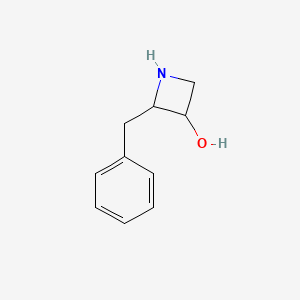
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
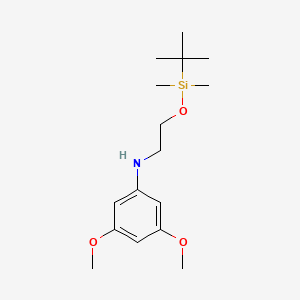
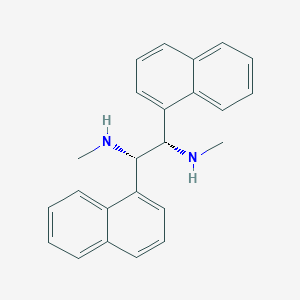
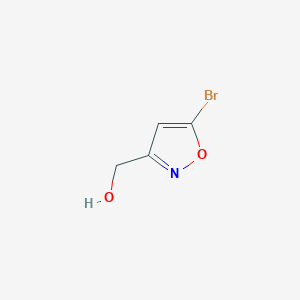
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
